N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide)
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Overview
Description
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) typically involves multiple steps, starting from thiophene. One common method includes the use of direct lithiations and bromination reactions. For instance, the synthesis of similar thiophene derivatives involves three successive direct lithiations and a bromination reaction, carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours . Industrial production methods may involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications.
Scientific Research Applications
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) lies in its specific structural arrangement, which imparts distinct electronic and pharmacological properties.
Properties
IUPAC Name |
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQHXIQUFLXCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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